molecular formula C8H13NO2 B3183167 Methyl 2-isocyano-3-methylpentanoate CAS No. 730964-69-9

Methyl 2-isocyano-3-methylpentanoate

Cat. No. B3183167
CAS RN: 730964-69-9
M. Wt: 155.19 g/mol
InChI Key: DMWCFKAFLLZZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-isocyano-3-methylpentanoate” is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 24 atoms, including 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Molecular Structure Analysis

“Methyl 2-isocyano-3-methylpentanoate” contains a total of 23 bonds; 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 positively charged N .

Scientific Research Applications

Antibacterial and Antifungal Activity

Isocyanides exhibit potent antibacterial and antifungal properties. Researchers have investigated their efficacy against various pathogens, including bacteria and fungi. The isocyanide functional group interacts with cellular components, disrupting essential processes and inhibiting microbial growth. This potential makes them promising candidates for novel antimicrobial agents .

Antimalarial Properties

Malaria remains a global health concern, and finding effective treatments is crucial. Synthetic isocyanides, including Methyl 2-isocyano-3-methylpentanoate, have demonstrated antimalarial activity. They interfere with the parasite’s metabolic pathways, disrupting its survival. Further studies are needed to optimize their efficacy and safety .

Antiviral Applications

While less explored than antibacterial and antifungal properties, isocyanides may also exhibit antiviral effects. Their mechanism of action involves interfering with viral replication or entry into host cells. Investigating their potential against specific viruses could lead to novel therapeutic strategies .

Plant Fungicides

Isocyanides have shown promise as plant protectants. By inhibiting fungal growth, they can prevent crop diseases. Researchers are studying their application in agriculture to enhance crop yield and reduce reliance on conventional fungicides .

Insecticides and Acaricides

Isocyanides may serve as insecticides and acaricides (agents targeting mites and ticks). Their toxicity to pests makes them attractive for pest control. However, balancing efficacy with environmental safety remains a challenge .

Antitumoral Potential

Emerging evidence suggests that isocyanides exhibit antitumoral effects. They interfere with cancer cell metabolism, induce apoptosis, and inhibit tumor growth. Researchers are exploring their use in combination therapies or targeted drug delivery systems .

Mechanism of Action

A study found that volatile organic compounds (VOCs) produced by Streptomyces, including “Methyl 2-methylpentanoate”, inhibited the growth of the fungal root pathogen Rhizoctonia solani and significantly enhanced plant shoot and root biomass . This suggests a potential role of VOC-producing Streptomyces in disease-suppressive soils .

properties

IUPAC Name

methyl 2-isocyano-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCFKAFLLZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isocyano-3-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-isocyano-3-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-isocyano-3-methylpentanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-isocyano-3-methylpentanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-isocyano-3-methylpentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-isocyano-3-methylpentanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-isocyano-3-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.